N-Tetradecyl-p-toluenesulphonamide

Description

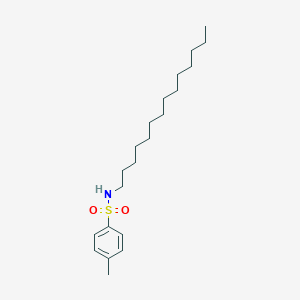

Structure

3D Structure

Properties

CAS No. |

1243-66-9 |

|---|---|

Molecular Formula |

C21H37NO2S |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

4-methyl-N-tetradecylbenzenesulfonamide |

InChI |

InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |

InChI Key |

IRHWJIHROCGHDY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Other CAS No. |

1243-66-9 |

Origin of Product |

United States |

Synthetic Methodologies for N Tetradecyl P Toluenesulphonamide and Analogous N Alkylsulfonamides

Direct N-Alkylation Strategies of p-Toluenesulfonamide (B41071)

Direct alkylation of the nitrogen atom of p-toluenesulfonamide or its derivatives represents a straightforward approach to forming N-alkylsulfonamides. These methods often involve the deprotonation of the sulfonamide nitrogen to enhance its nucleophilicity, followed by reaction with an alkylating agent.

Utilization of Primary Amines and p-Toluenesulfonic Acid Derivatives in Alkylation

While the direct reaction of p-toluenesulfonamide with a primary amine is not a standard method for synthesis, the underlying principles of amine alkylation are relevant. A more effective strategy involves the use of p-toluenesulfonic acid derivatives, specifically alkyl p-toluenesulfonates (alkyl tosylates), as the alkylating agents. These are readily prepared from the corresponding alcohol and p-toluenesulfonyl chloride. orgsyn.org

The general procedure involves the reaction of an alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine, to form the alkyl tosylate. This tosylate ester is then a potent alkylating agent for various nucleophiles, including the deprotonated form of p-toluenesulfonamide. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution reaction. For instance, n-dodecyl p-toluenesulfonate can be synthesized in high yield from dodecanol (B89629) and p-toluenesulfonyl chloride. orgsyn.org A similar procedure would be employed for tetradecanol (B45765) to generate tetradecyl p-toluenesulfonate, the key intermediate for synthesizing N-Tetradecyl-p-toluenesulphonamide via this route. Furthermore, p-toluenesulfonic acid monohydrate has been characterized as an efficient and recoverable catalyst for the alkylation of aromatic nuclei with agents like alkyl halides or tosylates, highlighting its role in facilitating C-C bond formation under milder conditions than traditional Friedel-Crafts catalysts. acs.org

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquid Media

The use of room-temperature ionic liquids (RTILs) as reaction media offers a green and efficient alternative to traditional organic solvents for the N-alkylation of sulfonamides. Research has demonstrated that the alkylation of N-monosubstituted sulfonamides with alkyl halides proceeds efficiently at room temperature in ionic liquids such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆). rsc.orgrsc.org This method typically employs a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the sulfonamide. rsc.orgrsc.org

The advantages of this approach are numerous, including enhanced reaction rates, higher yields, simplified product isolation, and the potential for recycling the ionic liquid. For example, the N-benzylation of N-phenyl p-toluenesulfonamide with benzyl (B1604629) chloride in [Bmim]PF₆ shows a significant rate acceleration and yield improvement compared to conventional solvents like DMF. rsc.org The methodology is general and applicable to a variety of N-monosubstituted sulfonamides and alkyl halides. rsc.org

Table 1: N-Alkylation of N-Phenyl-p-toluenesulfonamide with Benzyl Chloride in Various Solvents This table is based on data presented in the referenced literature and is for illustrative purposes.

| Solvent | Time (hours) | Yield (%) |

| DMF | 8 | 83 |

| [Bpy]BF₄ | 2 | 92 |

| [Bmim]PF₆ | 1 | 97 |

| Acetonitrile | 8 | 85 |

| Data sourced from research on N-alkylation in ionic liquids. rsc.org |

Multi-step Synthetic Routes Involving Sulfonyl Chloride Intermediates

The most traditional and widely used method for synthesizing N-substituted sulfonamides involves the condensation of a sulfonyl chloride with an amine. This versatile approach can be adapted and is often the first choice for preparing specific target molecules like this compound.

Preparation via p-Toluenesulfonyl Chloride and Long-Chain Amine Condensation

The condensation reaction between p-toluenesulfonyl chloride and a primary amine, such as tetradecylamine, is a foundational method for synthesizing N-alkyl-p-toluenesulfonamides. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include triethylamine (B128534) (TEA) or pyridine. orgsyn.orgresearchgate.net

The process involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. This method is highly effective for a wide range of primary and secondary amines and is generally high-yielding. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) is achieved in 90% yield by reacting the parent piperidine (B6355638) derivative with p-toluenesulfonyl chloride in the presence of triethylamine. researchgate.net The synthesis of this compound would follow an analogous pathway.

Table 2: Illustrative Synthesis of N-Substituted Sulfonamides via Sulfonyl Chloride Condensation

| Amine Substrate | Sulfonyl Chloride | Base | Product | Yield (%) |

| Diphenyl(piperidin-4-yl)methanol | p-Toluenesulfonyl chloride | Triethylamine | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | 90 |

| Dodecanol (to form tosylate first) | p-Toluenesulfonyl chloride | Pyridine | n-Dodecyl p-toluenesulfonate | 88-90 |

| Methylamine | p-Toluenesulfonyl chloride | NaOH | N-Methyl-p-toluenesulfonamide | High |

| Data compiled from various synthetic procedures. orgsyn.orgresearchgate.netorgsyn.org |

Nitrosation and Denitrosation Approaches in Sulfonamide Synthesis

Nitrosation and subsequent denitrosation of sulfonamides represent a more nuanced synthetic strategy. This approach often involves the N-alkylsulfonamide as an intermediate which is then nitrosated. The resulting N-nitroso compound can serve as a precursor for other transformations or as a protecting group.

The synthesis begins with an N-alkyl-p-toluenesulfonamide, prepared as described in section 2.2.1. This secondary sulfonamide is then treated with a nitrosating agent, such as sodium nitrite (B80452) in a mixture of glacial acetic acid and water, to yield the N-methyl-N-nitroso-p-toluenesulfonamide. orgsyn.org The N-nitroso group is a powerful electron-withdrawing group and can influence the reactivity of the rest of the molecule.

The denitrosation, or removal of the nitroso group, is typically achieved under acidic conditions. rsc.org Kinetic studies show that the denitrosation of N-methyl-N-nitrosotoluene-p-sulphonamide is first-order with respect to both the nitroso compound and the acid concentration. rsc.orgrsc.org The mechanism is believed to involve a rate-limiting proton transfer to the nitroso-sulfonamide, followed by the loss of a nitrosonium ion (NO⁺). rsc.org This sequence can be used to regenerate the N-alkylsulfonamide after the nitroso group has served its synthetic purpose. In other contexts, such as the Fischer-Hepp rearrangement, denitrosation is a key step where the released nitrosating agent can react with other nucleophiles present in the mixture. sci-hub.senih.gov

Catalytic Approaches in N-Alkylsulfonamide Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods that offer greater atom economy, milder reaction conditions, and reduced waste. For N-alkylsulfonamide synthesis, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as a particularly elegant and sustainable strategy. This approach uses readily available and environmentally benign alcohols as alkylating agents, with water as the only byproduct. organic-chemistry.orgorganic-chemistry.org

These reactions are typically catalyzed by transition metal complexes, including those based on iridium, ruthenium, and manganese. organic-chemistry.orgnih.govnih.gov The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the catalyst returns the hydrogen to this imine, reducing it to the final N-alkylated sulfonamide product and regenerating the catalyst. organic-chemistry.org

Iridium Catalysts : Complexes such as [Cp*IrCl₂]₂ in the presence of a base like t-BuOK have proven to be highly versatile for the N-alkylation of various sulfonamides with a wide range of primary and secondary alcohols, providing good to excellent yields. organic-chemistry.orgnih.gov Water-soluble iridium complexes have also been developed to carry out the reaction in aqueous media. rsc.org

Ruthenium Catalysts : Ruthenium complexes, for example [Ru(p-cymene)Cl₂]₂, paired with bidentate phosphine (B1218219) ligands, are also effective catalysts for the N-alkylation of both amines and sulfonamides using alcohols. nih.gov

Manganese Catalysts : As a more earth-abundant and less toxic metal, manganese offers a more sustainable catalytic option. Commercially available and inexpensive manganese dioxide (MnO₂) has been shown to effectively catalyze the N-alkylation of sulfonamides and amines with alcohols under solvent-free conditions and in the presence of air. organic-chemistry.org

The Mitsunobu reaction is another important method that can be considered a catalytic approach in a broader sense. It facilitates the N-alkylation of sulfonamides using an alcohol, mediated by a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). rsc.orgnih.gov While stoichiometric amounts of reagents are traditionally used, catalytic versions of the Mitsunobu reaction are being developed. rsc.org

Table 3: Comparison of Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalytic System | Typical Alcohol Substrate | Typical Sulfonamide Substrate | Conditions | Key Advantages |

| [Cp*IrCl₂]₂ / t-BuOK | Primary & Secondary Aliphatic/Benzylic | p-Toluenesulfonamide | Toluene (B28343), 110°C | High efficiency, broad scope, low catalyst loading. organic-chemistry.orgnih.gov |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary & Secondary Alcohols | Primary Sulfonamides | Toluene, 110°C | Versatile for amines and sulfonamides. nih.gov |

| MnO₂ | Primary & Secondary Aliphatic/Benzylic | Benzenesulfonamide | Solvent-free, 120°C, Air | Inexpensive, environmentally benign, simple operation. organic-chemistry.org |

| PPh₃ / DEAD (Mitsunobu) | Primary & Secondary Alcohols | p-Toluenesulfonamide | THF, rt | Mild conditions, stereochemical inversion at alcohol center. rsc.orgiupac.org |

Boronic Acid Catalysis for N-Alkyl-p-toluenesulfonamide Formation

The direct formation of N-alkylsulfonamides from p-toluenesulfonic acid and a primary amine presents a challenge due to the stability of the starting materials. However, the use of boronic acid as a catalyst has been shown to facilitate this transformation. This method allows for the direct reaction between anhydrous p-toluenesulfonic acid and a primary amine at relatively low temperatures.

A patented method details the preparation of N-alkyl-p-toluenesulfonamides using a boronic acid catalyst in an organic solvent. google.com The reaction involves dissolving anhydrous p-toluenesulfonic acid in dichloromethane, followed by the addition of a catalyst, such as 2-bromophenylboronic acid, and a dehydrating agent like molecular sieves. google.comgoogle.com The primary amine is then introduced, and the reaction proceeds at a controlled temperature, typically between 0°C and 40°C. google.com The presence of the molecular sieve is crucial as it absorbs the water generated during the reaction, driving the equilibrium towards product formation. google.com This process has been demonstrated for the synthesis of compounds like this compound, achieving high purity (over 98%) and yields of approximately 40-41%. google.com

The proposed role of the boronic acid catalyst is to enhance the reactivity of the p-toluenesulfonic acid, enabling the direct amidation to occur under mild conditions. google.com

Table 1: Example of Boronic Acid-Catalyzed N-Alkylsulfonamide Synthesis google.com This interactive table summarizes the reaction conditions and results for the synthesis of an N-alkyl-p-toluenesulfonamide derivative using a boronic acid catalyst.

| Parameter | Value |

|---|---|

| Target Compound | N-cyclohexyl-p-toluenesulfonamide |

| Reactants | Anhydrous p-toluenesulfonic acid, Cyclohexylamine |

| Catalyst | 2-Bromophenylboronic acid |

| Solvent | Dichloromethane |

| Dehydrating Agent | Molecular Sieve 5A |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Purity (LC Analysis) | 98.4% |

| Yield | 40.7% |

Emerging Catalytic Systems for Carbon-Nitrogen Bond Formation in Sulfonamides

Beyond boronic acid catalysis, the field of organic synthesis has seen the advent of several innovative catalytic systems for the N-alkylation of sulfonamides. These emerging methods often utilize transition metals to achieve high efficiency and broader substrate scope.

One notable system employs an iridium catalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents. nih.gov This method, based on a catalytic hydrogen transfer reaction, is effective with a low loading of the iridium complex, [Cp*IrCl2]2, in the presence of a base like potassium tert-butoxide (t-BuOK). nih.gov This approach is versatile, allowing for the synthesis of a wide variety of N-alkylated sulfonamides in good to excellent yields. Mechanistic studies suggest that a sulfonylimido-bridged diiridium complex is a key catalytic species in this transformation. nih.gov

Another modern approach involves a palladium(II)-catalyzed N-alkylation of sulfonamides that also utilizes primary alcohols as the coupling partners. This reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide. The subsequent reduction of the resulting intermediate by the "borrowed" hydrogen yields the N-alkylated product and water as the only byproduct, making it an atom-economical process. researchgate.net

Furthermore, copper-catalyzed radical decarboxylative cross-coupling has emerged as a powerful technique for forming C(sp³)–N bonds. mdpi.com In this method, alkyl groups are generated from carboxylic acids (often via pre-formed diacyl peroxides). These alkyl radicals are then coupled with various nitrogen nucleophiles, including sulfonamides. mdpi.com This strategy allows for the use of readily available carboxylic acids as the alkyl source, expanding the toolbox for N-alkylsulfonamide synthesis. mdpi.com

Table 2: Overview of Emerging Catalytic Systems for N-Alkylation of Sulfonamides This interactive table compares key features of different modern catalytic methods for forming N-alkylsulfonamides.

| Catalytic System | Metal Catalyst | Alkyl Source | Key Features |

|---|---|---|---|

| Hydrogen Transfer | Iridium (e.g., [Cp*IrCl2]2) | Alcohols | Low catalyst loading, good to excellent yields, versatile for various sulfonamides. nih.gov |

| Borrowing Hydrogen | Palladium (e.g., O^N^O pincer complexes) | Primary Alcohols | Atom-economical, releases water as a byproduct, proceeds via hydrogen auto-transfer. researchgate.net |

| Radical Decarboxylation | Copper | Carboxylic Acids | Forms C(sp³)–N bonds, utilizes alkyl radicals, tolerates various nitrogen nucleophiles. mdpi.com |

Advanced Applications in Chemical and Biological Research

Catalytic Roles in Complex Organic Synthesis

In the realm of organic synthesis, sulfonamides serve as crucial building blocks and have been adapted for use in sophisticated catalytic systems. Their derivatives play roles in facilitating key bond-forming reactions and in the development of stereoselective methodologies.

Utility in Tsuji–Trost Cyclization of Disulfonamides

The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that represents a powerful method for constructing carbon-carbon and carbon-nitrogen bonds. wikipedia.org A specialized application of this reaction is the intramolecular cyclization of disulfonamides to form macrocycles. nih.govarizona.edu In this process, a disulfonamide, which can be conceptually derived from a primary amine and two sulfonyl chlorides, acts as a nucleophile.

The synthesis of macrocyclic triamine disulfonamides can be achieved through a double Tsuji-Trost N-allylation reaction involving open-chain disulfonamides and 2-alkylidene-1,3-propanediyl bis(carbonates). nih.govnih.gov The reaction has been optimized by varying solvents, palladium sources, and ligands to improve yields of bioactive 12-membered ring compounds. nih.gov Acetonitrile has been identified as a particularly effective solvent for this transformation. nih.gov This cyclization method is tolerant of a range of functional groups and is particularly efficient when the acidities of the two sulfonamide groups are similar. nih.govarizona.edu The long alkyl chain, such as a tetradecyl group, on a related sulfonamide substrate would primarily influence the solubility and physical properties of the molecule, which can be crucial for optimizing reaction conditions in specific solvent systems.

Table 1: Key Factors in Tsuji-Trost Cyclization of Disulfonamides

| Factor | Observation | Reference |

|---|---|---|

| Catalyst | Palladium catalysts such as Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄ are effective. | nih.gov |

| Solvent | Acetonitrile provided the best yields in tested systems. | nih.gov |

| Substrate | Symmetrical compounds with matched sulfonamide acidities give the highest yields. | nih.govarizona.edu |

| Base | A base like sodium t-butoxide is necessary for deprotonation of the sulfonamide. | nih.gov |

Application in α-Amination of β-Dicarbonyl Compounds

The introduction of a nitrogen atom at the α-position of β-dicarbonyl compounds is a critical step in the synthesis of α-amino acid derivatives and other nitrogenous compounds. acs.orgnih.gov A direct and efficient method for this transformation involves using p-toluenesulfonamide (B41071) (TsNH₂) as the aminating reagent. acs.orgnih.govorganic-chemistry.org

In a process catalyzed by zinc perchlorate (B79767) hexahydrate, p-toluenesulfonamide reacts with β-dicarbonyl compounds in the presence of iodosobenzene (B1197198) as an oxidant. acs.orgnih.gov This reaction proceeds rapidly at room temperature, typically in less than 30 minutes, to afford α-N-tosylamido β-dicarbonyl products in high yields. acs.orgnih.gov The reaction is believed to proceed through an in situ generated N-tosyliminoiodane intermediate, which then reacts with the enol form of the dicarbonyl compound. organic-chemistry.org The resulting N-tosylamido products are versatile intermediates for further synthetic transformations. organic-chemistry.org While N-tetradecyl-p-toluenesulfonamide itself is not the aminating agent, this application highlights the core reactivity of the p-toluenesulfonamide functional group.

Chiral Sulfonamide Derivatives in Stereoselective Preparations

Chiral sulfonamides are highly valuable in asymmetric synthesis, where they function as chiral auxiliaries or ligands for metal catalysts to control the stereochemical outcome of a reaction. nih.govacs.org The development of methods to synthesize compounds with sulfur-based stereogenic centers, such as chiral sulfinamides and sulfoximines, is an active area of research. acs.orgnih.gov

Enantioenriched sulfinamides, for instance, can be prepared using chiral auxiliaries. acs.orgnih.gov These chiral sulfinamides are excellent precursors for generating other chiral sulfur compounds. acs.orgnih.gov The modular nature of sulfonamide synthesis allows for the incorporation of various chiral backbones and N-substituents (like a tetradecyl group) to fine-tune the steric and electronic properties of the resulting ligand. nih.gov These tailored ligands can then be used in a variety of metal-catalyzed reactions to induce high levels of enantioselectivity, demonstrating the importance of this class of compounds in modern stereoselective synthesis. nih.govacs.org

Functional Probes and Targeting Agents in Cellular and Subcellular Research

The amphiphilic character of long-chain sulfonamides, combining a polar headgroup with a nonpolar tail, makes them suitable for designing probes that interact with cellular membranes and report on biological processes.

Design Principles for Organelle-Targeting Sulfonamide-Based Probes (e.g., ER/Golgi Targeting)

Designing fluorescent probes that specifically target organelles like the endoplasmic reticulum (ER) and the Golgi apparatus is crucial for understanding their functions. researchgate.netbath.ac.uk The design of these probes often leverages specific targeting moieties attached to a fluorophore. nih.gov The p-toluenesulfonamide group has been identified as an effective ER-targeting moiety, while the structurally similar phenylsulfonamide group targets the Golgi apparatus. rsc.orgnih.gov

The principle behind this targeting relies on the sulfonamide group selectively binding to proteins abundant in these organelles, such as cyclooxygenases (COX) in the ER. nih.gov To create a functional probe, this targeting group is conjugated to a fluorophore. The lipophilic character imparted by a long alkyl chain, such as the tetradecyl group in N-tetradecyl-p-toluenesulfonamide, would further enhance membrane association. Probes designed with a p-toluenesulfonamide group have been successfully used to detect various chemical species, including nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), within the ER under conditions of cellular stress. nih.gov

Mechanistic Studies of Subcellular Localization and Biomolecular Interactions

The mechanism for the subcellular localization of sulfonamide-based probes is primarily driven by the interaction between the probe and the target organelle. nih.gov For probes targeting the ER and Golgi, this involves the binding of the phenylsulfonamide or p-toluenesulfonamide moiety to resident proteins like cyclooxygenases. rsc.orgnih.gov

Beyond simple localization, the long alkyl chains of these probes play a significant role. Long-chain fatty acids are taken up by cells and transported to specific organelles for metabolic processing, such as esterification or β-oxidation. nih.gov The long tetradecyl chain of N-tetradecyl-p-toluenesulfonamide mimics these natural fatty acids, and its permeation into cells is likely facilitated by similar protein-mediated transport mechanisms. nih.govwustl.edu Once inside the cell and localized to an organelle like the ER, the long chain helps to anchor the probe within the lipid bilayer. This interaction is critical for studying the biophysical properties of the membrane and for investigating interactions with nearby biomolecules. nih.gov Detailed studies using subcellular fractionation and confocal microscopy have been instrumental in confirming the specific localization of proteins and probes with long alkyl chains to organelles like the ER and endosomes. nih.gov

Research on Muscle Contraction Inhibition Mechanisms

The sulfonamide functional group is a key feature in a class of molecules that inhibit muscle contraction. Research into analogues, such as N-Benzyl-p-toluenesulfonamide (BTS), provides a framework for understanding the potential role of N-Tetradecyl-p-toluenesulphonamide in this area.

N-Benzyl-p-toluenesulfonamide (BTS) is a well-characterized small molecule that specifically and reversibly inhibits the contraction of fast skeletal muscle fibers. nih.govnih.gov It targets the myosin II protein, a motor protein crucial for muscle function. nih.govnih.gov Kinetic analyses have been instrumental in elucidating its mechanism of action. BTS has been shown to inhibit the actin-activated ATPase activity of skeletal muscle myosin II, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. nih.gov In skinned skeletal muscle fibers, it inhibits isometric Ca2+-activated tension with an IC50 of about 1-3 µM. medchemexpress.com

The primary mechanism of inhibition involves a significant reduction in the rate of phosphate (B84403) (Pi) release from the myosin-ADP-Pi complex. nih.gov Studies show that BTS decreases the rate of Pi release by over 20-fold in the absence of actin and by more than 100-fold in its presence. nih.gov This step is critical for the power stroke in the muscle contraction cycle. Furthermore, BTS affects the interaction between myosin and actin by weakening the apparent affinity of the myosin-ADP complex for actin. nih.gov

Table 1: Kinetic Effects of BTS on Myosin ATPase Cycle

| Parameter | Effect of BTS | Reference |

|---|---|---|

| Myosin S1 ATPase Activity (IC50) | ~5 µM | medchemexpress.com |

| Tension in Fast-Twitch Fibers (IC50) | ~2-3 µM | nih.govmedchemexpress.com |

| Rate of Phosphate (Pi) Release | >100-fold decrease (in presence of actin) | nih.gov |

| Apparent Affinity of S1.ADP for Actin (Kd) | Increased from 7.0 µM to 29.5 µM | nih.gov |

| Rate of ADP Dissociation | Decreased from 3.9 s⁻¹ to 0.8 s⁻¹ | nih.gov |

This detailed kinetic profile for BTS serves as a model for studying other N-alkyl-p-toluenesulfonamide analogues. The variation in the alkyl chain length, such as the tetradecyl group in this compound, would be expected to modulate the potency and specifics of this inhibition, influencing how the molecule partitions into the hydrophobic pockets of the myosin motor domain.

The inhibitory action of BTS is highly selective, targeting fast-twitch skeletal muscle myosin II over 100 times more potently than slow skeletal, cardiac, or nonmuscle myosin II. nih.gov This specificity points to a precise binding interaction. BTS is understood to bind to a hydrophobic pocket within the motor domain of myosin II. nih.gov This binding event is noncompetitive and allosterically inhibits the ATPase cycle. nih.gov

The binding of BTS stabilizes the myosin head in a state that has a low affinity for actin, particularly after ATP hydrolysis but before phosphate release. nih.gov This action effectively reduces the number of strongly-bound, force-producing cross-bridges, leading to a decrease in muscle tension and stiffness. nih.govresearchgate.net Importantly, the inhibitory effects of BTS are not associated with any change in the transient release of myoplasmic Ca2+, confirming that its target is the contractile machinery itself rather than the calcium signaling pathway. nih.govresearchgate.netnih.gov The identification of this binding site and the understanding of these molecular interactions for BTS are crucial for designing and interpreting studies on analogues like this compound, where the longer alkyl chain could lead to different binding affinities or specificities.

Contributions to Surfactant and Interface Science

The amphiphilic nature of this compound, combining a long nonpolar tetradecyl tail with a polar toluenesulfonamide head, makes it a candidate for applications in surface and interface science.

A significant area of modern surfactant research is the development of "switchable" or "smart" surfactants that change their properties in response to an external trigger. ualberta.ca Carbon dioxide (CO2) is an attractive trigger because it is inexpensive, abundant, and environmentally benign. researchgate.net One strategy for creating CO2-responsive surfactants involves the use of long-chain amines. researchgate.net The fundamental principle is that CO2 in an aqueous solution forms carbonic acid, which can protonate an amine group, converting the neutral molecule into a charged ammonium (B1175870) bicarbonate salt. researchgate.net This change in charge dramatically alters the molecule's solubility and surface activity, allowing for the controlled stabilization or breaking of emulsions. nih.gov

While this compound is a sulfonamide and not a simple amine, the nitrogen atom in the sulfonamide group can be protonated under certain conditions. Molecules with long alkyl chains and amine-containing headgroups are central to this technology. ualberta.caresearchgate.net For instance, systems have been developed by combining long-chain fatty acids with amines like monoethanolamine (MEA), where the CO2-triggered protonation of the amine switches the surfactant's properties. ualberta.canih.gov The long tetradecyl chain of this compound provides the necessary hydrophobicity for surface activity, and its potential to interact with CO2 or be part of a CO2-responsive system makes it a relevant structure in this field of research.

Long-chain sulfonamides and related derivatives are known to exhibit significant surface activity. researchgate.netnih.gov Like conventional surfactants, these molecules can lower the surface tension of water and form aggregates such as micelles or vesicles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netnih.gov The efficiency of a surfactant is often judged by its CMC and the surface tension at that concentration (γCMC).

Studies on various sulfonamide-based surfactants demonstrate their excellent surface properties. For example, certain fluorinated sulfonamide surfactants show very low CMC values and can reduce the surface tension of water significantly. nih.gov The aggregation behavior can also be complex, with some long-chain surfactants forming spherical vesicles in aqueous solutions. researchgate.netmdpi.com The specific properties depend on the molecular structure, including the length and nature of the hydrophobic tail and the character of the polar headgroup. nih.gov The combination of a C14 alkyl chain and a toluenesulfonamide headgroup in this compound suggests it would possess strong surface-active properties, with a tendency to form ordered aggregates in solution.

Table 2: Surface Properties of Various Sulfonamide-Based and Long-Chain Surfactants

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) | Reference |

|---|---|---|---|

| Sulfonated Fluorocarbon Surfactant (SFDC) | 9.77 × 10⁻³ mmol/L | 22.15 mN/m | nih.gov |

| Perfluoropolyether Quaternary Ammonium Salt (PFPE-C) | 0.024 mmol/L | 17.35 mN/m | mdpi.com |

| Sodium p-perfluorononenyloxy benzene (B151609) sulfonate (OBS) | Low CMC | Low γCMC | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for N-Tetradecyl-p-toluenesulphonamide

The traditional synthesis of N-alkyl-p-toluenesulfonamides often involves the use of p-toluenesulfonyl chloride, which can be detrimental to the environment. google.com A more sustainable approach involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine. google.com A patented method details the synthesis of N-alkyl p-toluenesulfonamides, including the tetradecyl derivative, using this greener approach. The reaction is carried out in dichloromethane (B109758) with a catalyst and a molecular sieve to remove the water generated, driving the reaction forward. google.com

A specific example from a patented method for the synthesis of this compound is presented in the table below:

| Reactants | Solvent | Catalyst | Additive | Temperature | Reaction Time | Purity | Yield |

| Anhydrous p-toluenesulfonic acid, Tetradecylamine | Dichloromethane | 2-bromophenylboronic acid | Molecular Sieve 5A | 25°C | 24h | 98.8% | 41.1% |

Table 1: Synthesis of this compound google.com

Exploration of Expanded Catalytic Applications in Green Chemistry

The sulfonamide functional group is a key feature in various catalysts and ligands. While direct catalytic applications of this compound are not yet reported, its structural analogues suggest significant potential. For instance, N-alkyl-p-toluenesulfonamides are utilized as precursors in the palladium-catalyzed synthesis of benzosultams, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net This indicates that this compound could serve as a valuable starting material in the synthesis of complex heterocyclic compounds.

Future investigations could explore the use of this compound and its derivatives as ligands in transition metal catalysis. The long tetradecyl chain could impart unique solubility properties in non-polar solvents, potentially enabling novel catalytic reactions in green and unconventional reaction media. Furthermore, research into the catalytic activity of metal complexes bearing this compound as a ligand for reactions such as cross-coupling, hydrogenation, or oxidation could unveil new and efficient catalytic systems. The development of chiral versions of this compound could also open doors to its use in asymmetric catalysis.

Deeper Mechanistic Elucidation of Biological Interactions and Target Specificity

The sulfonamide moiety is a well-established pharmacophore, most famously in sulfa drugs, which act as antibacterial agents. wikipedia.org These drugs function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.govyoutube.com As humans obtain folate from their diet, this pathway is an excellent target for selective antibacterial therapy. wikipedia.orgrxlist.com

Given its sulfonamide core, it is plausible that this compound could exhibit antibacterial activity through a similar mechanism. The long N-alkyl chain is a significant structural feature that would likely influence its biological activity. Future research should focus on screening this compound against a panel of pathogenic bacteria to determine its antimicrobial spectrum.

Should antibacterial activity be confirmed, subsequent studies should aim to:

Identify the specific molecular target: Confirming inhibition of DHPS or identifying novel targets through techniques like affinity chromatography or genetic screening.

Elucidate the mechanism of action: Detailed kinetic studies to understand how the compound interacts with its target enzyme.

Integration with Emerging Research Fields (e.g., Materials Science, Nanotechnology)

The unique combination of a polar sulfonamide group and a long, non-polar alkyl chain gives this compound amphiphilic character, suggesting its potential utility in materials science and nanotechnology.

In the realm of materials science , research has already shown that N-alkyl-p-toluenesulfonamides (ATSAs) can function as nucleating promoters in polymers. researchgate.netakjournals.comakjournals.com Specifically, they have been demonstrated to increase the crystallization rate of poly(ethylene terephthalate) (PET) at lower temperatures by promoting the molecular motion of the polymer chains. researchgate.netakjournals.comakjournals.comdp.tech This can have significant implications for improving the processing and properties of this widely used polymer.

Future research could build upon these findings by:

Systematically investigating the effect of this compound concentration on the crystallization kinetics and morphology of PET and other semicrystalline polymers.

Exploring its role as a plasticizer or processing aid in various polymer systems. The long alkyl chain could enhance compatibility with polymer matrices. akjournals.com

Developing novel polymer composites where this compound is used to modify interfacial properties.

For nanotechnology , while no direct applications have been reported, the amphiphilic nature of this compound makes it an interesting candidate for the surface functionalization of nanoparticles. Future studies could explore its use as a capping agent or stabilizer for metallic or metal oxide nanoparticles, potentially influencing their dispersion in different media and their catalytic or biological properties. The self-assembly of this molecule into micelles or other nanostructures in solution also warrants investigation.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize N-Tetradecyl-p-toluenesulphonamide, and what parameters critically influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution of p-toluenesulfonyl chloride with tetradecyl alcohol under alkaline conditions. Key steps include:

- Slow addition of sodium hydroxide (5N) to maintain temperatures below 15°C to prevent hydrolysis .

- Use of anhydrous potassium carbonate for drying and vacuum distillation to isolate the product .

- Critical Parameters :

- Temperature control (<15°C) minimizes side reactions (e.g., di-alkylation or sulfonyl chloride hydrolysis) .

- Solvent choice (e.g., benzene or light petroleum) aids in phase separation during purification .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm alkyl chain integration and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted p-toluenesulfonyl chloride or tetradecyl alcohol .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns consistent with the sulfonamide structure.

Q. How are common byproducts (e.g., di-alkylated derivatives) removed during synthesis?

- Purification Strategies :

- Sequential washing with sodium hydroxide (10%) removes acidic impurities .

- Vacuum distillation under reduced pressure (3–10 mm Hg) isolates the target compound from higher-boiling byproducts .

Advanced Research Questions

Q. How can chemoselective alkylation be achieved in the presence of competing nucleophiles during this compound synthesis?

- Methodology : Utilize palladium-catalyzed sulfonamidation with biaryl phosphine ligands (e.g., t-BuXPhos) and K₃PO₄ in tert-amyl alcohol. This system enhances selectivity for mono-alkylation over di-alkylation .

- Key Findings :

- Electron-deficient aryl sulfonates show higher reactivity, reducing side reactions with competing nucleophiles .

- Ligand choice modulates steric and electronic effects, improving yield (up to 89%) .

Q. What strategies mitigate sulfonyl group migration during acidic hydrolysis of this compound derivatives?

- Optimization :

- Limit acid (e.g., trifluoromethanesulfonic acid) to stoichiometric amounts to prevent over-protonation, which triggers migration in electron-rich substrates .

- Substitute with milder acids (e.g., citric acid) for hydrolysis of neutral or electron-deficient sulfonamides .

Q. How does continuous flow technology improve the synthesis of N-alkyl-p-toluenesulphonamides compared to batch methods?

- Advantages :

- Enhanced heat transfer enables precise temperature control, reducing decomposition risks .

- Shorter reaction times (minutes vs. hours) and higher reproducibility in scaled-up syntheses .

Contradictions and Resolution

- Traditional vs. Catalytic Methods : Batch methods ( ) prioritize simplicity but suffer from lower yields and longer reaction times. Pd-catalyzed approaches ( ) offer higher efficiency but require specialized ligands. Researchers must balance scalability, cost, and equipment availability .

- Acidic Hydrolysis : Electron-rich substrates are prone to sulfonyl migration under strong acids, whereas neutral substrates remain stable. Tailoring acid strength to substrate electronics resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.